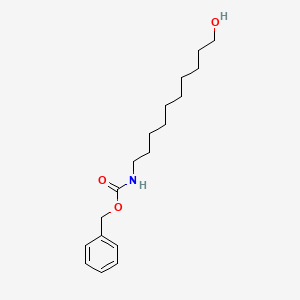

![molecular formula C20H22N4O4 B2558409 3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1706101-96-3](/img/structure/B2558409.png)

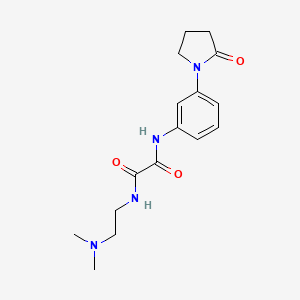

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom . It is a critical component of pharmacophores and ligand binding . This scaffold is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, it has been demonstrated to be the biologically active unit in a number of compounds . Oxadiazole derivatives exhibit antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic and anticancer activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been the focus of attention for a long time . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .

科学的研究の応用

Application in Neuropharmacology

Specific Scientific Field

Neuropharmacology

Summary of the Application

This compound has been shown to be a functionally selective M1 partial agonist with antagonist properties in M2 and M3 muscarinic receptor assays . This suggests that it could have potential applications in the treatment of neurological disorders where these receptors play a key role.

Methods of Application or Experimental Procedures

The compound was likely synthesized and then tested in vitro using cell lines that express the M1, M2, and M3 muscarinic receptors. The specific binding of the compound to these receptors and its functional effects would have been measured .

Results or Outcomes

The compound was found to selectively bind to the M1 receptor and act as a partial agonist, while also showing antagonist properties at the M2 and M3 receptors .

Potential Application in Metabolic Disorders

Specific Scientific Field

Metabolic Biochemistry

Methods of Application or Experimental Procedures

The compound would be synthesized and then tested in vitro using cell lines that express the PPARδ/β receptors. The specific binding of the compound to these receptors and its functional effects would be measured .

Results or Outcomes

The results of these experiments are not specified in the search results .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Methods of Application or Experimental Procedures

The oxadiazole ring can be synthesized and then used as a building block in the synthesis of more complex organic compounds .

Results or Outcomes

The use of oxadiazoles in organic synthesis has led to the creation of a wide range of compounds with diverse functionalities .

Application in Material Science

Specific Scientific Field

Material Science

Methods of Application or Experimental Procedures

The oxadiazole ring can be incorporated into the structure of high-energy materials to enhance their properties .

Results or Outcomes

The incorporation of oxadiazoles into high-energy materials has led to the development of materials with improved performance .

Application in Pharmaceutical Research

Specific Scientific Field

Pharmaceutical Research

Summary of the Application

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Methods of Application or Experimental Procedures

The compound would be synthesized and then tested in vitro using cell lines that express the relevant receptors. The specific binding of the compound to these receptors and its functional effects would be measured .

将来の方向性

The development of novel efficient and convenient methods for synthesis of 1,3,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The focus of future research could be to highlight the anticancer potential, molecular docking, and SAR studies of 1,3,4-oxadiazole derivatives by inhibiting specific cancer biological targets .

特性

IUPAC Name |

3-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c25-18(12-24-15-5-1-2-6-16(15)27-20(24)26)23-9-3-4-13(11-23)10-17-21-19(22-28-17)14-7-8-14/h1-2,5-6,13-14H,3-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRYRDMBVFBLAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CN2C3=CC=CC=C3OC2=O)CC4=NC(=NO4)C5CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2558330.png)

![6-(1H-pyrazol-5-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2558334.png)

![2-(4,5-Dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one hydrochloride](/img/structure/B2558337.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methylpyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2558340.png)